molecular formula C18H25NO7S B607044 Deferitazole CAS No. 945635-15-4

Deferitazole

Cat. No. B607044
M. Wt: 399.458
InChI Key: AWHIMFSHNAAMBM-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deferitazole, also known as FBS-0701 and SPD-602, is a new orally active Antimalarial iron chelator for the treatment of transfusional iron overload. Deferitazole displays a high affinity and selectivity for iron(III) as demonstrated by the log β2 = 33.39 ± 0.03 and the pFe(3+) value of 22.3. Deferitazole scavenges iron from labile sources such as citrate and albumin with efficiencies comparable with those of other therapeutic iron chelators, including deferasirox, deferiprone and desferrioxamine. FBS0701 blocks transmission by Plasmodium falciparum gametocyte.

Scientific Research Applications

Iron Chelation Properties

Deferitazole (formerly FBS0701) has demonstrated promising biological properties in phase 1 and 2 clinical trials as an orally active iron chelator. It exhibits a high affinity and selectivity for iron(III), with significant iron-binding capabilities, and does not redox cycle under physiological conditions. Its stability and efficiency in scavenging iron from labile sources make it a strong candidate as a therapeutic iron(III) chelator (Hider et al., 2015).

properties

CAS RN

945635-15-4

Product Name

Deferitazole

Molecular Formula

C18H25NO7S

Molecular Weight

399.458

IUPAC Name

(S)-2-(2-hydroxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid

InChI

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

AWHIMFSHNAAMBM-GOSISDBHSA-N

SMILES

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FBS-0701;  FBS0701;  FBS 0701;  SPD-602;  SPD 602;  SPD602;  Deferitazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 50% (w/w) NaOH (13.88 mL, 266.02 mmol) in CH3OH (120 mL) was added to 13 (8.89 g, 20.80 mmol) in CH3OH (280 mL) with ice bath cooling. The reaction mixture was stirred at room temperature for 6 h, and the bulk of the solvent was removed by rotary evaporation. The residue was treated with dilute NaCl (300 mL) and the basic aqueous phase was cooled in ice, acidified with 2 N HCl to pH=2, and extracted with EtOAc (4×150 mL). After the EtOAc layers were washed with saturated NaCl (300 mL), glassware that was presoaked in 3 N HCl for 15 min was employed henceforth. After solvent removal by rotary evaporation, purification was done on C-18 reverse phase column, eluting with 50% aq. methanol and lyophilized to furnish 4.98 g of 9 (60%) as an orange oil: [α]20 +61.9°; 1H NMR (D2O) δ 1.77 (s, 3H), 3.35 (s, 3H), 3.56-3.62 (m, 3H), 3.64-3.73 (m, 4H), 3.75-3.89 (m, 2H), 3.92-3.96 (m, 2H), 3.99 (d, 1H, J=11.6), 4.25-4.31 (m, 2H), 6.99 (t, 1H, J=8.2), 7.26-7.33 (m, 2H); 13C NMR δ 24.52, 39.93, 59.07, 69.04, 69.83, 70.49, 70.64, 70.86, 71.97, 83.21, 116.33, 117.94, 118.50, 122.80, 147.67, 150.24, 172.38, 176.10; HRMS m/z calcd for C18H26NO7S, 400.1429 (M+H). found, 400.1413.
Name
Quantity
13.88 mL
Type
reactant
Reaction Step One
Name
13
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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